molecular formula C18H12N2 B14277191 Benzo[c][2,7]naphthyridine, 4-phenyl- CAS No. 127056-10-4

Benzo[c][2,7]naphthyridine, 4-phenyl-

Cat. No.: B14277191
CAS No.: 127056-10-4
M. Wt: 256.3 g/mol
InChI Key: NWDWDVMKHQSOJL-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Benzonaphthyridine Research

Research into naphthyridines, or pyridopyridines, began as an extension of the rich chemistry of their parent heterocycles, pyridine (B92270) and quinoline. mdpi.com Early work focused on the fundamental synthesis and characterization of the various isomeric scaffolds. Over the decades, the field has evolved from basic structural elucidation to the targeted synthesis of complex derivatives with specific functional properties.

The benzonaphthyridine scaffold, in particular, gained prominence as researchers identified it as the core structure in various natural products, including marine alkaloids. mdpi.com This discovery spurred investigations into the biological activities of these compounds, revealing potential applications in areas such as oncology and neurobiology. mdpi.comnih.gov The development of modern synthetic methods, especially transition metal-catalyzed cross-coupling reactions, has dramatically accelerated research, allowing for precise and efficient functionalization of the benzonaphthyridine core. This has enabled systematic exploration of structure-activity relationships (SAR), a critical aspect of drug discovery and materials science.

Structural Framework of Benzo[c]nih.govacs.orgnaphthyridine within Nitrogen Heterocycles

Benzo[c] nih.govacs.orgnaphthyridine is a polycyclic aromatic heterocycle. Its structure consists of a benzene (B151609) ring fused to a nih.govacs.orgnaphthyridine core. The nih.govacs.orgnaphthyridine portion is itself a fusion of two pyridine rings. The placement of the nitrogen atoms at positions 2 and 7 is a defining feature of this particular isomer, influencing the molecule's electronic distribution, basicity, and potential for hydrogen bonding.

The subject of this article, 4-phenyl-benzo[c] nih.govacs.orgnaphthyridine, features a phenyl group substituent at the 4-position of the tetracyclic system. The introduction of this phenyl group has several important structural implications:

Steric Hindrance: The phenyl ring introduces significant steric bulk, which can influence the molecule's conformation and its ability to interact with biological targets.

Electronic Effects: The phenyl group is conjugated with the benzonaphthyridine core, allowing for delocalization of π-electrons across the entire system. This can alter the molecule's photophysical properties, such as its absorption and emission spectra.

Modified Reactivity: The presence of the phenyl group can influence the reactivity of the core structure, either by electronic activation/deactivation or by sterically hindering certain positions from further reaction.

The planarity of the benzonaphthyridine core combined with the rotational freedom of the C-4 phenyl group creates a molecule with a distinct three-dimensional profile that is central to its chemical behavior.

Overview of Current Research Trajectories for the Benzo[c]nih.govacs.orgnaphthyridine Scaffold

Contemporary research on the Benzo[c] nih.govacs.orgnaphthyridine scaffold is largely driven by its potential in medicinal chemistry and materials science. Scientists are actively exploring this class of compounds for various applications, with a significant focus on the development of kinase inhibitors. nih.gov

A key theme in current research is the strategic functionalization of the benzonaphthyridine core to modulate its properties. The development of efficient synthetic pathways to introduce a wide variety of substituents is therefore a high priority. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for this purpose. nih.gov

Specifically, the synthesis of 4-aryl derivatives, including 4-phenyl-benzo[c] nih.govacs.orgnaphthyridine, is of considerable interest. This is because the introduction of an aryl group at the C-4 position is a proven strategy for tuning the biological and photophysical properties of heterocyclic scaffolds. Research has demonstrated that 4-halobenzo[c] nih.govacs.orgnaphthyridines are excellent substrates for Suzuki cross-coupling reactions, providing a reliable route to compounds like 4-phenyl-benzo[c] nih.govacs.orgnaphthyridine. nih.gov This synthetic accessibility allows for the creation of libraries of 4-aryl-benzo[c] nih.govacs.orgnaphthyridines for screening and SAR studies, paving the way for the discovery of new therapeutic agents and advanced materials.

Data Tables

The synthesis of 4-phenyl-benzo[c] nih.govacs.orgnaphthyridine can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following table outlines a representative reaction scheme and the components involved.

Table 1: Representative Synthesis of 4-phenyl-benzo[c] nih.govacs.orgnaphthyridine via Suzuki-Miyaura Coupling

Reaction Step Details
Reactant 1 4-Bromobenzo[c] nih.govacs.orgnaphthyridine
Reactant 2 Phenylboronic Acid
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄)
Base Aqueous base (e.g., Na₂CO₃, K₃PO₄)
Solvent Aprotic solvent (e.g., Toluene, Dioxane, DMF)
Product 4-Phenyl-benzo[c] nih.govacs.orgnaphthyridine
General Conditions The reactants are heated in the presence of the catalyst and base under an inert atmosphere.
Significance This method allows for the direct and efficient formation of a C-C bond between the benzonaphthyridine core and the phenyl ring, a key strategy in medicinal chemistry. nih.gov

Compound Nomenclature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127056-10-4

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

4-phenylbenzo[c][2,7]naphthyridine

InChI

InChI=1S/C18H12N2/c1-2-6-13(7-3-1)18-16-12-20-17-9-5-4-8-15(17)14(16)10-11-19-18/h1-12H

InChI Key

NWDWDVMKHQSOJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC3=C2C=NC4=CC=CC=C34

Origin of Product

United States

Synthetic Methodologies for Benzo C 1 2 Naphthyridine and Its 4 Phenyl Derivatives

Strategies for Constructing the Benzo[c]nih.govrsc.orgnaphthyridine Core

The formation of the tetracyclic Benzo[c] nih.govrsc.orgnaphthyridine system is often achieved through intramolecular reactions that build the final pyridine (B92270) ring onto a pre-existing isoquinoline (B145761) or related framework. These methods offer a high degree of control over the final structure and substitution pattern.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and efficient strategy for the synthesis of complex heterocyclic systems from appropriately functionalized precursors. Various methodologies have been developed to facilitate the ring closure to form the Benzo[c] nih.govrsc.orgnaphthyridine core.

The intramolecular inverse electron demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines has been described as a method for the synthesis of benzo[c] nih.govrsc.orgnaphthyridinone, a derivative of the core structure. nih.gov This approach involves a [4+2] cycloaddition between the electron-deficient 1,2,4-triazine (B1199460) ring (as the diene) and an electron-rich dienophile tethered to the molecule. The subsequent extrusion of dinitrogen from the bicyclic intermediate leads to the formation of the fused pyridine ring, yielding the final tricyclic or tetracyclic product. This methodology provides a powerful tool for the construction of nitrogen-containing heterocyclic systems.

A comprehensive search of the scientific literature did not yield specific examples of Azido-Ring Expansion Strategies being utilized for the direct synthesis of the Benzo[c] nih.govrsc.orgnaphthyridine core. While azido-ring expansions are a known method for the synthesis of various nitrogen-containing heterocycles, their application to this particular ring system has not been reported.

There are no specific reports in the current scientific literature describing the use of intramolecular pyridyne cyclization methods for the synthesis of the Benzo[c] nih.govrsc.orgnaphthyridine scaffold. Pyridyne chemistry is a specialized area of heterocyclic synthesis, and its application has been focused on other classes of compounds.

An efficient one-pot method for the synthesis of functionalized benzo[c] nih.govrsc.orgnaphthyridines has been developed based on the photo-Fries rearrangement of p-substituted anilides. mdpi.com This photochemical reaction transforms anilides into o-amino ketones, which can then react in situ with suitable reagents to construct the naphthyridine nucleus. mdpi.com

For instance, starting from anilides derived from β-alanine, the photo-Fries rearrangement affords an o-amino ketone intermediate. This intermediate can then undergo cyclization to assemble the naphthyridine core. mdpi.com This method offers a straightforward route to functionalized derivatives of the Benzo[c] nih.govrsc.orgnaphthyridine system.

Table 1: Examples of Benzo[c] nih.govrsc.orgnaphthyridine derivatives synthesized via Photo-Fries Rearrangement

Starting AnilideProductYield (%)
N-(p-tolyl)propionamide8-Methyl-4-phenyl-1,2,3,4-tetrahydrobenzo[c] nih.govrsc.orgnaphthyridine-1-one65
N-(4-methoxyphenyl)propionamide8-Methoxy-4-phenyl-1,2,3,4-tetrahydrobenzo[c] nih.govrsc.orgnaphthyridine-1-one72

Note: The yields are indicative and may vary based on specific reaction conditions.

A potassium persulfate (K₂S₂O₈)-mediated cascade reaction provides an efficient pathway to multisubstituted benzo[c] nih.govrsc.orgnaphthyridine-6-ones. nih.gov This method involves the dehydrogenative aromatization of 1,4-dihydropyridines followed by an intramolecular C(sp²)–H amidation. nih.gov This cascade process allows for the construction of the fused heterocyclic system in a single operational step from readily available starting materials. The reaction proceeds in moderate to good yields, offering a practical route to this class of compounds. nih.gov

Table 2: Synthesis of Benzo[c] nih.govrsc.orgnaphthyridine-6-ones via Cascade Reaction

1,4-Dihydropyridine PrecursorProductYield (%)
Ethyl 2,6-dimethyl-5-(phenylcarbamoyl)-4-(o-tolyl)-1,4-dihydropyridine-3-carboxylate1,4-Dimethyl-5-oxo-7-(o-tolyl)-5,6-dihydrobenzo[c] nih.govrsc.orgnaphthyridine-8-carboxylic acid68
Ethyl 4-(4-chlorophenyl)-2,6-dimethyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate7-(4-Chlorophenyl)-1,4-dimethyl-5-oxo-5,6-dihydrobenzo[c] nih.govrsc.orgnaphthyridine-8-carboxylic acid74

Note: The yields are indicative and may vary based on specific reaction conditions.

Intermolecular Cross-Coupling Methodologies

Intermolecular cross-coupling reactions, particularly those catalyzed by palladium, are cornerstone techniques for the construction and functionalization of the benzo[c]naphthyridine framework. These methods are pivotal for creating carbon-carbon bonds, enabling the introduction of aryl substituents such as the phenyl group at the C-4 position.

Palladium(0)-catalyzed cross-coupling reactions are indispensable for synthesizing 4-phenyl-benzo[c]naphthyridine from halogenated precursors. These reactions offer high efficiency and functional group tolerance.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (e.g., phenylboronic acid) with a halide (e.g., 4-bromobenzo[c]naphthyridine) in the presence of a palladium catalyst and a base. It is a widely used method due to the stability and low toxicity of the boronic acid reagents.

Stille Coupling: The Stille reaction utilizes an organotin reagent (e.g., phenyltributylstannane) to couple with a halide or triflate. It has been noted as a viable method for functionalizing the 4-position of the benzo[c]naphthyridine ring system.

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which couples with an organic halide catalyzed by a palladium or nickel complex. This method is known for its high reactivity and is a powerful tool for forming C-C bonds between various carbon centers (sp³, sp², and sp).

Coupling ReactionHalide/Triflate PrecursorOrganometallic ReagentTypical CatalystProduct
Suzuki 4-Bromobenzo[c]naphthyridinePhenylboronic acidPd(PPh₃)₄ / Base (e.g., K₂CO₃)4-Phenyl-benzo[c]naphthyridine
Stille 4-Chlorobenzo[c]naphthyridinePhenyltributylstannanePd(PPh₃)₄4-Phenyl-benzo[c]naphthyridine
Negishi 4-Iodobenzo[c]naphthyridinePhenylzinc chloridePd(PPh₃)₄4-Phenyl-benzo[c]naphthyridine

The use of organometallic reagents is fundamental to the success of cross-coupling strategies. Beyond their role in palladium-catalyzed reactions, organometallic species generated in situ can be used for direct functionalization. A key example is the regioselective direct ring metalation of 4-bromobenzo[c]naphthyridine. Using a strong, non-nucleophilic base like TMPMgCl·LiCl (tetramethylpiperidylmagnesium chloride lithium chloride complex), it is possible to deprotonate the C-5 position selectively. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at C-5, demonstrating a powerful method for derivatization that is orthogonal to the subsequent functionalization at the C-4 position.

Multi-Component and One-Pot Synthesis Approaches

Multi-component and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates. Several such strategies have been developed for the synthesis of the benzo[c]naphthyridine core.

One notable method is a one-pot, three-component reaction involving aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone. This reaction, catalyzed by a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) at room temperature, proceeds in good yields and tolerates a variety of functional groups. Another green and efficient approach involves the regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. This process leads to the formation of benzo[c]pyrazolonaphthyridine derivatives through a sequence of Knoevenagel condensation, Michael addition, cyclization, and aromatization.

MethodComponent 1Component 2Component 3Catalyst/ConditionsProduct Type
CAN-Catalyzed Synthesis Aromatic AmineAromatic AldehydeN-carbethoxy-4-piperidoneCeric Ammonium Nitrate (CAN), Acetonitrile, RTSubstituted Benzo[c]naphthyridines
"On-Water" Synthesis IsatinMalononitrile3-AminopyrazoleWater, NaOH, RefluxBenzo[c]pyrazolonaphthyridines

Rearrangement-Driven Synthetic Routes (e.g., from Oxazolo[5,4-b]pyridines)

Rearrangement reactions provide unique and often complex transformations to access heterocyclic cores that may be difficult to synthesize through other means. One such strategy involves the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines. When treated with aluminum chloride, these precursors undergo a rearrangement to form benzo[c]naphthyridinones. This reaction proceeds under mild conditions and offers a novel entry to a closely related naphthyridine isomer.

Another relevant transformation is the Smiles rearrangement, which has been applied within the 2,7-naphthyridine (B1199556) series. This intramolecular nucleophilic aromatic substitution provides an effective method for synthesizing 1-amino-3-oxo-2,7-naphthyridines, which are valuable intermediates for further derivatization.

Regioselective Functionalization and Derivatization at C-4 and C-5

The ability to selectively introduce functional groups at specific positions of the benzo[c]naphthyridine ring is crucial for developing analogues with tailored properties. The C-4 and C-5 positions are particularly important targets for modification.

Halogenated precursors, such as 4-chloro- or 4-bromobenzo[c]naphthyridine, are versatile and highly valuable intermediates for derivatization. The halogen atom serves as an excellent leaving group in nucleophilic substitution reactions and as a handle for a wide array of cross-coupling reactions.

The synthesis of 4-phenyl-benzo[c]naphthyridine is readily achieved from these halogenated precursors using the palladium-catalyzed cross-coupling reactions described previously (Section 2.1.2.1). Furthermore, research has demonstrated a sophisticated strategy for dual functionalization at both C-4 and C-5. The process begins with 4-bromobenzo[c]naphthyridine, which first undergoes a highly regioselective direct metalation at the C-5 position with TMPMgCl·LiCl. The resulting C-5 magnesiated species can be trapped with an electrophile, such as an aldehyde, to install a substituent at C-5. Subsequently, the C-4 bromine atom remains available for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with phenylboronic acid, to introduce the phenyl group at C-4. This stepwise approach allows for precise control over the substitution pattern at these two key positions.

Starting MaterialStep 1: Reagent for C-5 FunctionalizationElectrophile (Example)IntermediateStep 2: Reagent for C-4 FunctionalizationFinal Product (Example)
4-Bromobenzo[c]naphthyridine1. TMPMgCl·LiCl2. Benzaldehyde4-Bromo-5-(hydroxy(phenyl)methyl)benzo[c]naphthyridinePhenylboronic acid, Pd(PPh₃)₄, Base5-(Hydroxy(phenyl)methyl)-4-phenylbenzo[c]naphthyridine

Introduction of the Phenyl Moiety at C-4

The introduction of an aryl group, such as a phenyl moiety, at the C-4 position of the benzo[c] rsc.orgnih.govnaphthyridine core is effectively achieved through modern cross-coupling reactions. These methods typically begin with a halogenated precursor, most commonly 4-bromobenzo[c] rsc.orgnih.govnaphthyridine.

Palladium-catalyzed cross-coupling reactions are the premier choice for this transformation. The Suzuki-Miyaura coupling, which utilizes a phenylboronic acid derivative, and the Negishi coupling, which employs a phenylzinc reagent, have been successfully applied. researchgate.net These reactions offer a reliable and versatile route to forge the C-C bond between the heterocyclic core and the phenyl ring. The general scheme involves the reaction of the 4-bromo derivative with the organometallic reagent in the presence of a palladium catalyst and a suitable base (for Suzuki coupling). This approach allows for the synthesis of 4-phenylbenzo[c] rsc.orgnih.govnaphthyridine, a key intermediate for further functionalization.

Table 1: Cross-Coupling Reactions for C-4 Arylation

Reaction Name Organometallic Reagent Typical Catalyst Key Features
Suzuki-Miyaura Coupling Phenylboronic Acid Pd(PPh₃)₄, Pd(dppf)Cl₂ Mild conditions, high functional group tolerance, commercially available reagents.

Direct Ring Metalation and Electrophilic Quenching at C-5

Following the installation of substituents at C-4, or on a precursor like 4-bromobenzo[c] rsc.orgnih.govnaphthyridine, the C-5 position can be selectively functionalized via direct ring metalation. This method leverages the directing effect of the existing ring system and substituents to activate the C-5 proton for deprotonation.

Research has demonstrated that 4-bromobenzo[c] rsc.orgnih.govnaphthyridine undergoes highly regioselective metalation (deprotonation) at the C-5 position. researchgate.net This is achieved using a hindered magnesium-lithium amide base, such as 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex (TMPMgCl∙LiCl), at low temperatures (e.g., -40 °C). The resulting C-5 organometallic intermediate is a potent nucleophile that can react with a wide array of electrophiles. researchgate.net

This two-step sequence of metalation followed by electrophilic quenching provides a powerful strategy for introducing diverse functional groups at the C-5 position. The reaction is tolerant of various electrophiles, leading to a broad scope of 5-substituted products. For instance, quenching the metalated intermediate with aldehydes or ketones yields the corresponding secondary or tertiary alcohols. researchgate.net

Table 2: Electrophilic Quenching at C-5 of Metalated Benzo[c] rsc.orgnih.govnaphthyridine

Electrophile Class Product Functional Group Example Electrophile
Aldehydes Secondary Alcohols Benzaldehyde
Ketones Tertiary Alcohols Acetone
Imines Secondary Amines N-Benzylidenemethylamine
Alkyl Halides Alkyl Groups Iodomethane

Homolytic Substitution Reactions at C-5

Homolytic substitution, particularly the Minisci reaction, offers a complementary approach for C-H functionalization of electron-deficient heterocycles like benzo[c] rsc.orgnih.govnaphthyridine. This method involves the addition of a nucleophilic carbon-centered radical to the protonated heterocyclic ring.

Studies have shown that benzo[c] rsc.orgnih.govnaphthyridines that possess an electron-withdrawing group at the C-4 position are primed for regioselective homolytic substitution at the C-5 position. researchgate.net Under Minisci conditions, which typically involve generating radicals in an acidic medium, nucleophilic radicals (e.g., 1,3,5-trioxanyl or ethoxycarbonyl radicals) will preferentially attack the C-5 position. researchgate.net An interesting outcome of these reactions is the frequent formation of 5,6-dihydro derivatives, which can then be rearomatized with an oxidizing agent like manganese dioxide to yield the final 4,5-disubstituted product. researchgate.net This strategy is particularly useful for introducing alkyl or acyl groups.

Nucleophilic Substitution Reactions for 4- and 5-Substituted Derivatives

Nucleophilic aromatic substitution (SNAr) provides a classical yet effective method for modifying the benzo[c] rsc.orgnih.govnaphthyridine skeleton. This pathway requires the presence of a good leaving group, typically a halide, at the position to be functionalized. The inherent electron deficiency of the pyridine rings within the naphthyridine system facilitates this type of reaction.

The synthesis of precursors such as 2,5-dichlorobenzo[c] rsc.orgnih.govnaphthyridine has been reported. nih.gov In such compounds, the chlorine atom at the C-5 position is particularly susceptible to displacement by nucleophiles. Aromatic amines have been shown to react selectively at this position to yield 5-aminoaryl derivatives. nih.gov This reactivity allows for the introduction of a variety of nitrogen-based and other nucleophiles. By starting with a 4-phenyl-5-chlorobenzo[c] rsc.orgnih.govnaphthyridine, this method could be extended to synthesize derivatives substituted at both positions, where the phenyl group is installed first via cross-coupling, followed by SNAr at C-5.

Synthesis of Benzo[c]rsc.orgnih.govnaphthyridine, 4-phenyl- Analogues

The synthetic methodologies described above—cross-coupling, directed metalation, homolytic substitution, and nucleophilic substitution—serve as a powerful toolkit for the creation of a diverse library of 4-phenyl-benzo[c] rsc.orgnih.govnaphthyridine analogues. The general strategy involves the initial introduction of the stable phenyl group at C-4, followed by the versatile functionalization of the C-5 position.

For example, starting with 4-bromobenzo[c] rsc.orgnih.govnaphthyridine, a Suzuki coupling can be performed to yield 4-phenylbenzo[c] rsc.orgnih.govnaphthyridine. This intermediate, however, is less suitable for direct C-5 metalation due to the lack of a directing bromo group. A more effective route is to start with the 4-bromo derivative, perform the C-5 functionalization via direct metalation and electrophilic quench, and then execute the Suzuki coupling at C-4 as a final step. This approach provides access to a wide range of 4-phenyl-5-substituted analogues. These compounds are valuable as building blocks for more complex heterocyclic systems, such as analogues of pyridoacridine alkaloids. researchgate.net

Reactivity and Transformational Chemistry of the Benzo C 1 2 Naphthyridine Scaffold

Electrophilic and Nucleophilic Aromatic Substitution Profiles

Nucleophilic Aromatic Substitution (SNAr): The benzo[c] researchgate.netresearchgate.netnaphthyridine system, being electron-deficient, is primed for nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen atoms and bearing a suitable leaving group. Reactions typically proceed via an addition-elimination mechanism through a negatively charged Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups.

While specific SNAr studies on 4-phenyl-benzo[c] researchgate.netresearchgate.netnaphthyridine are not extensively documented, research on related halo-substituted benzonaphthyridines provides significant insight. For instance, 4-chlorobenzo[c] researchgate.netresearchgate.netnaphthyridine readily undergoes substitution with various nucleophiles. researchgate.net This reactivity highlights the electrophilic nature of the C-4 position. It is established that in related systems, such as 1-chloro-benzo[c] rsc.orgresearchgate.netnaphthyridines, the position of nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.net For example, anilines and thiolates preferentially attack at one position, while alkoxides and alkylamines may react at another. researchgate.net

Metalation Chemistry and its Regioselectivity

Direct metalation provides a powerful route for the regioselective functionalization of aromatic heterocycles. For the benzo[c] researchgate.netresearchgate.netnaphthyridine system, research has demonstrated a highly regioselective metalation of 4-bromobenzo[c] researchgate.netresearchgate.netnaphthyridine. researchgate.net Using a bulky, non-nucleophilic base such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) prevents undesired nucleophilic addition or halogen-metal exchange, enabling selective deprotonation. researchgate.net

The metalation occurs specifically at the C-5 position, which is the most acidic proton on the ring system, activated by the adjacent nitrogen atom (N-6). researchgate.netyoutube.com Quenching the resulting organometallic intermediate with a variety of electrophiles introduces a wide range of substituents at this position. This strategy serves as a key method for elaborating the core structure.

Table 1: Regioselective Metalation of 4-bromobenzo[c] researchgate.netresearchgate.netnaphthyridine and Subsequent Functionalization at C-5 researchgate.netyoutube.com
ElectrophileReagents and ConditionsProduct Structure (at C-5)Yield (%)
D₂O1. TMPMgCl·LiCl, THF, -40 °C, 2h; 2. D₂O-DNot reported
Benzaldehyde1. TMPMgCl·LiCl, THF, -40 °C, 2h; 2. PhCHO-CH(OH)Ph71
2-Bromobenzaldehyde1. TMPMgCl·LiCl, THF, -40 °C, 2h; 2. 2-BrC₆H₄CHO-CH(OH)(2-BrC₆H₄)70
Iodine1. TMPMgCl·LiCl, THF, -40 °C, 2h; 2. I₂-I62
N-Fluorobenzenesulfonimide (NFSI)1. TMPMgCl·LiCl, THF, -40 °C, 2h; 2. NFSI-F35

Cycloaddition Reactions Involving Benzonaphthyridines, N-Oxides, and Ylides

While cycloaddition reactions are a common method for constructing the benzo[c] researchgate.netresearchgate.netnaphthyridine ring system itself, examples of the fully formed scaffold participating in cycloadditions are less common. rsc.orgnih.gov One potential avenue for such reactivity involves the corresponding N-oxides. Heterocyclic N-oxides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles. researchgate.net This reaction pathway offers a route to novel, highly functionalized fused-ring systems. The reaction of a benzo[c] researchgate.netresearchgate.netnaphthyridine N-oxide with an alkyne or alkene could, in principle, lead to an initial five-membered cycloadduct, which might then undergo rearrangement or ring-opening to yield a functionalized product. researchgate.net However, specific studies detailing the 1,3-dipolar cycloaddition reactivity of 4-phenyl-benzo[c] researchgate.netresearchgate.netnaphthyridine N-oxide or related ylides are not prominent in the current literature.

Rearomatization Processes and their Chemical Context

Rearomatization is a common final step in synthetic sequences that involve the addition of nucleophiles or other groups to an aromatic system. For instance, the synthesis of some naphthyridine isomers involves cycloaddition reactions to form tetrahydro-naphthyridine intermediates, which are subsequently aromatized to the final product.

In the context of transformational chemistry, various rearrangement reactions have been documented for the broader 2,7-naphthyridine (B1199556) class, often triggered by nucleophilic substitution. A notable example is the Smiles rearrangement, which has been observed in the 2,7-naphthyridine series, leading to the formation of 1-amino-3-oxo-2,7-naphthyridines from alkoxyacetamide precursors. nih.gov Other studies have shown that nucleophilic substitution on substituted 1-amino-3-chloro-2,7-naphthyridines can trigger unexpected rearrangements to yield 6,8-diamino-2,7-naphthyridin-1-ones, with the reaction pathway being influenced by steric factors. researchgate.netmdpi.com These skeletal transformations highlight the complex reactivity of the scaffold under nucleophilic conditions.

Ring System Expansions and Contractions

Skeletal modifications of the benzo[c] researchgate.netresearchgate.netnaphthyridine ring system through expansion or contraction are not widely reported. Such transformations typically require specific functionalities and conditions, often involving photochemical methods or reactions with carbenes. For instance, the Buchner method, involving the reaction of a carbene with an aromatic ring, can lead to a dearomatized seven-membered ring product. researchgate.netchemrxiv.org Photochemical approaches have also been developed for the dearomative ring expansion of aza-aromatic compounds. researchgate.netrsc.org While these represent general strategies for modifying aromatic heterocycles, their specific application to 4-phenyl-benzo[c] researchgate.netresearchgate.netnaphthyridine has not been documented, suggesting this is a challenging and underexplored area of its chemistry.

Palladium-Catalyzed Cyclization and Functionalization Strategies

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds, including the benzo[c] researchgate.netresearchgate.netnaphthyridine scaffold. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.

The primary synthetic route to 4-phenyl-benzo[c] researchgate.netresearchgate.netnaphthyridine involves the Suzuki coupling of a 4-halo-benzo[c] researchgate.netresearchgate.netnaphthyridine (e.g., 4-bromo or 4-chloro) with phenylboronic acid. researchgate.net This reaction is highly efficient for introducing aryl substituents onto the electron-deficient heterocyclic core. Furthermore, other palladium-catalyzed reactions like the Stille coupling offer alternative routes. researchgate.net These methods are not only used for the synthesis of the parent 4-phenyl compound but can also be applied to further functionalize the molecule, for instance, by coupling various aryl or vinyl groups at other halogenated positions.

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylating Heterocycles
Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventConditionsProduct
4-Cl-Benzo[c] researchgate.netresearchgate.netnaphthyridinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃DME/H₂OReflux4-Phenyl-Benzo[c] researchgate.netresearchgate.netnaphthyridine
4-Br-Benzo[c] researchgate.netresearchgate.netnaphthyridinePhenylboronic AcidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O80 °C4-Phenyl-Benzo[c] researchgate.netresearchgate.netnaphthyridine
Aryl BromideArylboronic AcidXPhosPdG3K₃PO₄Dioxane100 °CBiaryl Product
Aryl BromideArylboronic AcidPEPPSI-IpentK₂CO₃Toluene60 °CBiaryl Product

Note: Rows 3 and 4 represent generalized, highly active catalyst systems commonly used for Suzuki couplings that are applicable to this type of transformation. soton.ac.uk

Advanced Spectroscopic and Structural Characterization of Benzo C 1 2 Naphthyridine, 4 Phenyl and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

¹H NMR: The proton NMR spectrum is anticipated to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the benzo[c] beilstein-journals.orgmdpi.comnaphthyridine core would appear as a series of doublets, triplets, and multiplets, with their specific chemical shifts and coupling constants dictated by their electronic environment and proximity to other protons and the nitrogen atoms. The phenyl group at the 4-position would introduce additional signals in the aromatic region, likely integrating to five protons. Protons in positions adjacent to the nitrogen atoms are expected to be the most deshielded, appearing at the downfield end of the spectrum. For instance, in related benzo[c] beilstein-journals.orgmdpi.comnaphthyridine structures, the proton at position 5 can appear as a singlet at a very downfield shift, sometimes above 9.0 ppm. beilstein-journals.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 4-phenyl-benzo[c] beilstein-journals.orgmdpi.comnaphthyridine, a total of 18 distinct signals would be expected (assuming no accidental equivalence). The spectrum would be characterized by signals for the quaternary carbons of the fused ring system and the phenyl-substituted carbon, as well as the protonated carbons. The chemical shifts of the carbons in the heterocyclic rings are influenced by the electronegativity of the adjacent nitrogen atoms, typically shifting them downfield. beilstein-journals.org 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the unambiguous assignment of all proton and carbon signals by revealing proton-proton and proton-carbon correlations through bonds. researchgate.netmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzo[c] beilstein-journals.orgmdpi.comnaphthyridine Analogue ((±)-(4-Bromobenzo[c] beilstein-journals.orgmdpi.comnaphthyridin-5-yl)(phenyl)methanol) beilstein-journals.org
Atom TypeChemical Shift (δ ppm)
¹H NMR 8.65 (d, J = 5.5 Hz, 1H), 8.58 (d, J = 8.2 Hz, 1H), 8.49 (d, J = 5.5 Hz, 1H), 8.23 (d, J = 8.2 Hz, 1H), 7.96 (ddd, J = 8.3, 7.1, 1.3 Hz, 1H), 7.84 (ddd, J = 8.3, 7.1, 1.3 Hz, 1H), 7.50 (s, 1H), 7.20–7.10 (m, 3H), 7.05–6.99 (m, 2H), 6.51 (s, 1H), 4.35 (s, 1H)
¹³C NMR 157.0, 147.2, 142.8, 142.7, 142.3, 141.7, 141.5, 132.2, 129.5, 129.0, 128.0, 127.7, 126.9, 123.1, 122.1, 120.5, 115.9, 74.3

Note: Data is for a structurally related analogue and serves to illustrate the typical chemical shift ranges.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination (e.g., ESI-MS, HR-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Benzo[c] beilstein-journals.orgmdpi.comnaphthyridine, 4-phenyl-, the molecular formula is C₁₈H₁₂N₂. The calculated exact mass (monoisotopic mass) can be determined with high precision.

Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate the protonated molecular ion [M+H]⁺. mdpi.com Analysis of related compounds, such as 4-bromobenzo[c] beilstein-journals.orgmdpi.comnaphthyridine derivatives, shows that HRMS (EI) can yield the molecular ion with a mass accuracy typically within 5 ppm, unequivocally confirming the proposed molecular formula. beilstein-journals.org

Table 2: Calculated Molecular Mass for Benzo[c] beilstein-journals.orgmdpi.comnaphthyridine, 4-phenyl-
ParameterValue
Molecular FormulaC₁₈H₁₂N₂
Average Mass256.31 g/mol
Monoisotopic Mass256.100048 Da
Calculated m/z for [M+H]⁺257.107323

Vibrational Spectroscopy (e.g., IR) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. The IR spectrum of 4-phenyl-benzo[c] beilstein-journals.orgmdpi.comnaphthyridine would be dominated by absorptions corresponding to its aromatic framework.

Key expected vibrational bands include:

Aromatic C-H Stretching: Sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aromatic C=C and C=N Stretching: A series of medium to strong bands in the 1450-1620 cm⁻¹ region are characteristic of the stretching vibrations within the fused aromatic rings and the phenyl substituent.

C-H Bending (Out-of-Plane): Strong bands in the 690-900 cm⁻¹ region, known as the "fingerprint region," are highly characteristic of the substitution pattern on the aromatic rings. researchgate.netmdpi.com

Analysis of the closely related 4-bromobenzo[c] beilstein-journals.orgmdpi.comnaphthyridine scaffold shows characteristic absorptions around 1588, 1546, and 1393 cm⁻¹, which are attributable to the vibrations of the fused heterocyclic core. beilstein-journals.org

Table 3: Typical IR Absorption Ranges for Key Functional Groups
Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
Aromatic C=C1620 - 1450Stretch
Heteroaromatic C=N1600 - 1470Stretch
Aromatic C-H900 - 690Out-of-plane bend

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its electronic structure and conjugation. The extended π-conjugated system of 4-phenyl-benzo[c] beilstein-journals.orgmdpi.comnaphthyridine is expected to give rise to strong absorptions in the UV and potentially the visible region.

The spectrum would likely display multiple absorption bands corresponding to π→π* transitions. science-softcon.de The high-energy bands at shorter wavelengths can be attributed to transitions within the individual aromatic (benzene and pyridine) rings, while the lower-energy bands at longer wavelengths arise from electronic transitions across the entire conjugated system. The position of the longest wavelength absorption maximum (λ_max) is sensitive to the extent of conjugation. rsc.org The introduction of the phenyl group at the 4-position is expected to cause a bathochromic (red) shift compared to the unsubstituted benzo[c] beilstein-journals.orgmdpi.comnaphthyridine core due to the extension of the π-system.

Table 4: Expected Photophysical Properties
PropertyDescriptionExpected Observation
Absorption (λ_max) Wavelength of maximum light absorption.Multiple bands in the UV region (250-400 nm) corresponding to π→π* transitions.
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength.High values (10⁴ - 10⁵ L mol⁻¹ cm⁻¹) are expected for π→π* transitions.
Fluorescence Emission of light from an excited electronic state.Potential for fluorescence, with the emission wavelength being longer than the absorption wavelength (Stokes shift).

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture and Conformation

While a crystal structure for 4-phenyl-benzo[c] beilstein-journals.orgmdpi.comnaphthyridine has not been reported in the Cambridge Structural Database, a successful analysis would reveal key structural parameters. mdpi.comeurjchem.com It would definitively confirm the connectivity of the fused ring system and provide insight into intermolecular interactions, such as π-π stacking, which govern the crystal packing. A key conformational parameter would be the dihedral angle between the plane of the benzo[c] beilstein-journals.orgmdpi.comnaphthyridine core and the phenyl ring, which would indicate the degree of twisting between these two aromatic systems. researchgate.net

Table 5: Information Obtainable from Single-Crystal X-ray Diffraction
ParameterInformation Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ).
Space Group The symmetry elements present within the crystal lattice.
Atomic Coordinates The precise position (x, y, z) of every atom in the asymmetric unit.
Bond Lengths & Angles Definitive measurement of all interatomic distances and angles.
Dihedral Angles Describes the conformation and twist between different parts of the molecule.
Intermolecular Interactions Identifies non-covalent interactions like hydrogen bonds and π-π stacking that define the crystal packing.

Advanced Surface Morphological Techniques (e.g., SEM, AFM) in Relevant Applications

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to characterize the surface morphology and topography of materials, typically in the solid state or as thin films. The application of these techniques to a specific small molecule like 4-phenyl-benzo[c] beilstein-journals.orgmdpi.comnaphthyridine is relevant only when it is being investigated for materials science applications, such as in organic electronics or sensor development, where film morphology is crucial.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the micrometre-scale morphology of the compound, for instance, to characterize the shape and size distribution of microcrystals or the surface features of a deposited film.

Atomic Force Microscopy (AFM): AFM provides higher-resolution topographical information at the nanometre scale. It can be used to measure surface roughness, and identify grain boundaries or other nanoscale features in thin films, which can significantly impact the performance of organic electronic devices.

Currently, there are no published studies detailing the use of 4-phenyl-benzo[c] beilstein-journals.orgmdpi.comnaphthyridine in applications that would necessitate SEM or AFM analysis. However, these techniques remain vital tools for the potential future characterization of this compound in a materials context.

Computational and Theoretical Investigations of Benzo C 1 2 Naphthyridine Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Prediction

Quantum chemical calculations are fundamental in modern chemistry for exploring the intricate details of reaction mechanisms. These ab initio methods allow for the study of reaction pathways, transition states, and intermediates that may be difficult or impossible to isolate and characterize experimentally.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules and elucidating reaction mechanisms. By calculating the energy profiles of proposed reaction pathways, researchers can gain a deep understanding of the feasibility and kinetics of a chemical transformation. researchgate.net For heterocyclic systems like benzo[c] nih.govnih.govnaphthyridines, DFT can be employed to model reactions such as functionalization, cyclization, or substitution. d-nb.info

These calculations can determine the energies of reactants, products, intermediates, and transition states along a reaction coordinate. mdpi.com This information is crucial for predicting the most favorable reaction pathway and understanding the factors that control the outcome of the reaction. For instance, DFT has been used to rationalize the regioselectivity of C-H functionalization reactions by analyzing spin density distribution, distortion and interaction energies, and Mayer bond orders. researchgate.net Such analyses provide a quantitative basis for why a reaction occurs at a specific position on the aromatic core.

Table 1: Applications of DFT in Reaction Mechanism Analysis

DFT Application Description Insights Gained
Energy Profile Calculation Computes the potential energy surface along a proposed reaction coordinate. Identifies the lowest energy pathway, reaction barriers (activation energy), and thermodynamic stability of products. researchgate.net
Transition State (TS) Search Locates the highest energy point along the minimum energy path, corresponding to the transition state. Determines the activation energy, providing insight into reaction kinetics. mdpi.com
Distortion/Interaction Analysis Decomposes the activation energy into the energy required to distort reactants into their TS geometry and the interaction energy between them. Elucidates the energetic factors controlling reactivity and selectivity. researchgate.net

| Mayer Bond Order Analysis | Quantifies the strength of chemical bonds at different points in the reaction. | Tracks bond formation and breaking throughout the reaction mechanism. researchgate.net |

Quantum chemical methods, particularly DFT, are also highly effective in predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. For N-heterocyclic compounds like naphthyridine derivatives, theoretical calculations can accurately forecast vibrational (FTIR, FT-Raman) and electronic (UV-Vis) spectra. researchgate.net

By computing the harmonic and anharmonic vibrational frequencies, a theoretical spectrum can be generated that closely matches experimental data, aiding in the assignment of complex vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can also help understand how the electronic properties and spectra are influenced by different solvents (solvatochromism). researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic behavior, reactivity, and charge transfer possibilities within the molecule. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information on static electronic structures, molecular modeling and dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. These techniques are essential for understanding the conformational flexibility and intermolecular interactions of compounds like 4-phenyl-benzo[c] nih.govnih.govnaphthyridine.

Conformational analysis is particularly crucial for bioactive molecules, as their three-dimensional shape dictates their interaction with biological targets. nih.gov MD simulations can explore the potential energy surface of a molecule to identify its most stable conformations and the energy barriers between them. nih.gov These simulations model the movement of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in different environments, such as in various solvents or in the presence of a receptor. nih.gov This approach has been successfully used to predict solvent-dependent dynamic intramolecular interactions and even significant conformational switches in macrocyclic systems. nih.gov

In Silico Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, enabling the rational design of more potent and selective therapeutic agents. For bioactive scaffolds like benzo[c] nih.govnih.govnaphthyridine, which have been identified as inhibitors of protein kinases such as PDK-1, computational SAR studies are critical for optimizing their activity. nih.govnih.gov

These studies often involve molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov By docking a series of 4-phenyl-benzo[c] nih.govnih.govnaphthyridine derivatives into the binding site of a target protein, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. nih.gov The insights from these docking studies, often combined with other computational models like Quantitative Structure-Activity Relationship (QSAR), guide the design of new derivatives with improved biological profiles. nih.gov The SAR for the benzo[c] nih.govnih.govnaphthyridine scaffold has been explored to understand how different substituents affect its inhibitory potency against specific kinases. nih.gov

Table 2: Key Findings from SAR Studies of Benzonaphthyridine Derivatives

Scaffold Target Key SAR Finding Reference
Benzo[c] nih.govnih.govnaphthyridine PDK-1 The scaffold shows good potency as a PDK-1 inhibitor. nih.gov
Dibenzo[c,f] nih.govnih.govnaphthyridine PDK-1 Exploration of various regions of the molecule helped to understand the SAR requirement for the scaffold. nih.gov

Computational Analysis of Reactivity and Regioselectivity

Computational methods are instrumental in predicting and explaining the reactivity and regioselectivity of chemical reactions involving complex aromatic systems. For the benzo[c] nih.govnih.govnaphthyridine core, understanding where a chemical reaction will selectively occur is vital for synthesizing specific derivatives. d-nb.info

DFT calculations can be used to model the attack of a reagent at various positions on the naphthyridine ring system. By comparing the activation energies for each potential reaction site, the most likely product can be predicted. researchgate.net This approach has been successfully applied to understand the regioselective direct ring metalation of 4-bromobenzo[c] nih.govnih.govnaphthyridine at the C-5 position. d-nb.info Similarly, computational studies have been used to develop regioselective multi-component reactions for the synthesis of related benzo[c]pyrazolo nih.govnih.govnaphthyridines. nih.govresearchgate.netrsc.org These analyses often involve examining molecular orbitals and electrostatic potential maps to identify the sites most susceptible to electrophilic or nucleophilic attack.

Adsorption Energy Calculations for Surface-Related Applications (e.g., Monte Carlo Simulations)

The interaction of molecules with surfaces is critical for a wide range of applications, including catalysis, sensors, and materials science. Adsorption energy calculations, typically performed using DFT, quantify the strength of the interaction between a molecule (adsorbate) and a surface (substrate). nih.gov

For a molecule like 4-phenyl-benzo[c] nih.govnih.govnaphthyridine, these calculations could predict its behavior on various materials, such as metallic nanoparticles or semiconductor surfaces. The adsorption energy is calculated by subtracting the energies of the isolated molecule and the clean surface from the total energy of the combined system. nih.govrsc.org Different DFT functionals, such as PBE or M06-2X, may be used to accurately capture the interaction forces, including van der Waals forces. nih.gov The results of these calculations can distinguish between physisorption (weak interaction) and chemisorption (strong interaction involving chemical bond formation) and can serve as input for larger-scale simulations like Monte Carlo to model surface coverage and ordering. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Benzo[c] nih.govnih.govnaphthyridine, 4-phenyl-
4-bromobenzo[c] nih.govnih.govnaphthyridine
Benzo[c]pyrazolo nih.govnih.govnaphthyridines
Dibenzo[c,f] nih.govnih.govnaphthyridines

Exploration of Bioactive Benzo C 1 2 Naphthyridine Derivatives in Academic Research

Anticancer and Cytotoxic Potential

Research into the anticancer and cytotoxic properties of benzo[c] nih.govnih.govnaphthyridine derivatives has yielded some promising, albeit limited, findings. The focus of the available research has been on closely related analogues rather than the parent compound, Benzo[c] nih.govnih.govnaphthyridine, 4-phenyl-.

Inhibition of Cancer Cell Growth and Proliferation

While direct studies on the anticancer activity of Benzo[c] nih.govnih.govnaphthyridine, 4-phenyl- are not available, a closely related compound, 1-amino-4-phenyl-2,7-naphthyridine, has demonstrated cytotoxic activity. nih.govmdpi.com This amino-derivative has been shown to be effective against human lung tumor and breast cancer cell lines, indicating that the 4-phenyl-2,7-naphthyridine scaffold may serve as a basis for the development of new anticancer agents. nih.govmdpi.com

The specific data regarding the concentrations at which this activity was observed are not extensively detailed in the available reviews, precluding the creation of a comprehensive data table of IC50 values. However, the reported cytotoxicity highlights the potential of this structural class of compounds in oncology research.

Below is a table summarizing the reported cytotoxic activity of the amino-derivative.

CompoundCancer Cell LinesActivity
1-amino-4-phenyl-2,7-naphthyridineHuman lung tumor, Breast cancerCytotoxic

Mechanistic Studies on Cellular Targets

The precise molecular mechanisms through which 4-phenyl-benzo[c] nih.govnih.govnaphthyridine derivatives exert their cytotoxic effects have not been elucidated in the available scientific literature. There are no specific studies detailing the modulation of signaling pathways such as the WNT signaling pathway, induction of cell cycle arrest, or inhibition of enzymes like topoisomerase II by Benzo[c] nih.govnih.govnaphthyridine, 4-phenyl- or its amino-substituted analogue. While other naphthyridine isomers have been investigated for such mechanisms, this information cannot be directly extrapolated to the benzo[c] nih.govnih.govnaphthyridine core with a 4-phenyl substitution. nih.gov Further research is required to identify the cellular targets and signaling cascades affected by this class of compounds to understand their full therapeutic potential.

Kinase Inhibition Studies

Derivatives of the benzo[c] mdpi.comnaphthyridine scaffold have been the subject of significant investigation as inhibitors of various protein kinases, many of which are crucial in cancer cell signaling pathways.

c-Kit and VEGFR-2 Inhibition: Research has identified the 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold as a promising lead structure for the development of dual inhibitors of both c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov A series of these derivatives were synthesized and evaluated, demonstrating potent inhibitory activity. nih.gov

One of the most potent compounds, 8-((1-methyl-1H-pyrazol-4-yl)amino)-2-phenyl-2,7-naphthyridin-1(2H)-one (compound 9k in the study), displayed an IC₅₀ value of 8.5 nM against c-Kit. nih.gov In the same series, compounds were optimized for VEGFR-2 inhibition. The derivative 2-(2,4-difluorophenyl)-8-((1-methyl-1H-pyrazol-4-yl)amino)-2,7-naphthyridin-1(2H)-one (compound 10r ) was identified as a particularly effective VEGFR-2 inhibitor with an IC₅₀ of 31.7 nM. nih.gov The potent, nanomolar-level inhibition of these key receptor tyrosine kinases, which are involved in tumor growth, proliferation, and angiogenesis, underscores the potential of this chemical scaffold in oncological research. nih.govwikipedia.orgnih.gov

CompoundTarget KinaseIC₅₀ (nM)
8-((1-methyl-1H-pyrazol-4-yl)amino)-2-phenyl-2,7-naphthyridin-1(2H)-onec-Kit8.5
2-(2,4-difluorophenyl)-8-((1-methyl-1H-pyrazol-4-yl)amino)-2,7-naphthyridin-1(2H)-oneVEGFR-231.7
2-(4-fluorophenyl)-8-((pyridin-3-ylmethyl)amino)-2,7-naphthyridin-1(2H)-oneVEGFR-256.5

PDK-1, PKA, Akt, S6K, and PKC Inhibition: The broader therapeutic potential of the benzo[c] mdpi.comnaphthyridine scaffold has been explored through patent literature, which discloses its utility as a modulator of several other key kinases. Specifically, derivatives of benzo[c] mdpi.comnaphthyridine have been claimed for their ability to modulate the activity of 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK-1), Protein Kinase A (PKA), Akt (also known as Protein Kinase B), S6 Kinase (S6K), and Protein Kinase C (PKC). google.comwipo.int These kinases are central components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other proliferative disorders. wipo.int The investigation into these targets suggests a strategic effort to develop agents that can intervene in fundamental cellular processes like cell growth, survival, and proliferation. wipo.int

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

Based on a review of available academic and patent literature, there are no specific research findings that establish derivatives of 4-phenyl-benzo[c] mdpi.comnaphthyridine as inhibitors of Poly(ADP-ribose) Polymerase (PARP-1). While PARP inhibitors are a significant class of anticancer agents, research into this target has focused on other heterocyclic scaffolds.

Other Pharmacological Activities with Academic and Mechanistic Focus

Antiviral Properties

The naphthyridine core is recognized as an important pharmacophore in compounds exhibiting a range of biological activities, including antiviral effects. ontosight.aiontosight.ai However, specific studies detailing the antiviral properties of 4-phenyl-benzo[c] mdpi.comnaphthyridine or its close derivatives are not extensively reported in the current body of scientific literature. The general potential of the broader naphthyridine class suggests that this could be an area for future investigation. epdf.pub

Modulation of Intracellular Calcium Release

There is currently no available scientific literature detailing the effects of 4-phenyl-benzo[c] mdpi.comnaphthyridine derivatives on the modulation of intracellular calcium release.

Enzyme Inhibition (e.g., Dihydrofolate Reductase (DHFR), Phosphodiesterase 5 (PDE5), Monoamine Oxidase B (MAO B))

While 2,7-naphthyridine (B1199556) derivatives (not containing the fused benzo ring) have been successfully developed as highly potent and specific inhibitors of Phosphodiesterase 5 (PDE5), specific data on the PDE5 inhibitory activity of benzo[c] mdpi.comnaphthyridine structures is not available. Similarly, investigations into the inhibition of Dihydrofolate Reductase (DHFR) and Monoamine Oxidase B (MAO B) have not specifically implicated the 4-phenyl-benzo[c] mdpi.comnaphthyridine scaffold in the available research.

Neurological Target Engagement

δ-Opioid Receptor Antagonism: A significant finding in the neurological activity of this compound class comes from the study of natural products. The bioactive alkaloid Lophocladine A , which has the chemical structure 4-phenyl-2,7-naphthyridin-1-one, was isolated from a marine red alga. This compound was found to exhibit antagonistic activity against δ-opioid receptors. The engagement of opioid receptors points to potential applications in neuroscience research, particularly in studying pathways related to pain, mood, and addiction.

Dopaminergic Pathway Engagement: Direct evidence linking 4-phenyl-benzo[c] mdpi.comnaphthyridine derivatives to dopaminergic pathways is limited. However, a related natural alkaloid, Veranamine , which possesses the benzo[c] mdpi.comnaphthyridine core, has been evaluated for potential antidepressant properties due to its structural similarities to compounds with known neurological activity. researchgate.net While this does not confirm direct interaction with dopaminergic systems, it suggests that the scaffold is of interest for its potential to modulate central nervous system targets. researchgate.net

Anti-Inflammatory Mechanisms of Action

While direct studies on the anti-inflammatory mechanisms of 4-phenyl-benzo[c] nih.govnaphthyridine are not extensively detailed in current literature, the broader class of naphthyridine and related benzo-fused heterocyclic compounds has demonstrated notable anti-inflammatory properties through various mechanisms. Research into these related compounds provides a foundational understanding of the potential pathways through which 4-phenyl-benzo[c] nih.govnaphthyridine might exert its effects.

Derivatives of 1,8-naphthyridine, for instance, have been shown to inhibit the production of pro-inflammatory cytokines. One study found that certain 1,8-naphthyridine-3-carboxamide derivatives could inhibit the secretion of interleukin-1β (IL-1β) and interleukin-6 (IL-6). documentsdelivered.com Furthermore, a specific derivative, C-34, demonstrated potent inhibition of tumor necrosis factor-α (TNF-α), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated murine splenocytes and THP-1 cells. documentsdelivered.com Another investigation into 5-phenyl-3H-imidazo[4,5-c] nih.govmdpi.comnaphthyridin-4(5H)-ones revealed potent oral anti-inflammatory activities, with a suggested mechanism involving the induction of glucocorticoid release. nih.gov

The anti-inflammatory potential of benzo[c]phenanthridine (B1199836) derivatives has also been explored. These compounds have been found to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils, which are key processes in the inflammatory response. nih.govscilit.com Given the structural similarities, it is plausible that 4-phenyl-benzo[c] nih.govnaphthyridine could engage with similar inflammatory pathways. The investigation of benzo[c] nih.govnaphthyridines as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK-1) further suggests a potential role in modulating cellular signaling pathways that can be associated with inflammation. nih.gov

Investigation of Natural Product Analogues (e.g., Pyridoacridine Alkaloids: Amphimedine, Ascididemin, Kuanoniamine A)

The study of natural products often provides valuable insights and lead compounds for the development of new therapeutic agents. Pyridoacridine alkaloids, a class of marine-derived natural products, share a polycyclic aromatic scaffold that is structurally analogous to benzo[c] nih.govnaphthyridines and are known for their diverse and potent biological activities. nih.govnih.gov

Amphimedine , the first discovered pyridoacridine alkaloid, was isolated from a Pacific sponge of the Amphimedon species. nih.govacs.org While some studies have described it as relatively inactive in terms of antitumor activity compared to its analogues, it has been shown to induce specific developmental effects in zebrafish embryos. nih.govacs.org Its unique biological profile continues to make it a subject of interest in chemical synthesis and biological evaluation. acs.org

Ascididemin , another prominent member of this family, has been isolated from various marine ascidians. nih.govnih.gov It is known for its potent cytotoxic and antitumor activities, which are often attributed to its ability to intercalate with DNA and inhibit topoisomerase enzymes. mdpi.com Ascididemin has also been shown to generate reactive oxygen species (ROS), contributing to its cytotoxicity. acs.org

Kuanoniamine A is a pentacyclic alkaloid that has been isolated from tunicates and their predators. acs.org It has demonstrated potent growth inhibitory effects against various human tumor cell lines. nih.gov Studies have indicated that Kuanoniamine A can act as a potent inhibitor of DNA synthesis and cause cell cycle arrest in the G2/M phase, leading to apoptosis. nih.gov

The diverse biological activities of these pyridoacridine alkaloids, particularly their interactions with DNA and key cellular enzymes, provide a valuable framework for understanding the potential bioactivity of synthetic heterocyclic compounds like 4-phenyl-benzo[c] nih.govnaphthyridine. The exploration of these natural product analogues underscores the therapeutic potential of complex aromatic ring systems.

Table of Investigated Pyridoacridine Alkaloids

AlkaloidNatural Source (Example)Notable Biological Activities
AmphimedineAmphimedon sp. (sponge) nih.govInduces specific developmental effects in zebrafish acs.org
AscidideminMarine ascidians nih.govPotent cytotoxicity, DNA intercalation, topoisomerase inhibition, ROS generation mdpi.comacs.org
Kuanoniamine ATunicates and their predators acs.orgPotent growth inhibitor of tumor cells, DNA synthesis inhibition, induction of apoptosis nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utility as Building Blocks in Complex Organic Synthesis

The rigid, planar structure and the presence of multiple reaction sites make the benzo[c] researchgate.netrsc.orgnaphthyridine core a versatile precursor in the synthesis of more complex molecular architectures.

The benzo[c] researchgate.netrsc.orgnaphthyridine ring system is a recurring motif in a variety of polycyclic aromatic alkaloids, particularly those isolated from marine sources. beilstein-journals.org Consequently, derivatives of this scaffold serve as crucial intermediates in the total synthesis of these biologically active compounds. A notable example is the use of a 5-(4-pyridyl)benzo[c] researchgate.netrsc.orgnaphthyridin-4-one derivative as a key intermediate in the total synthesis of amphimedine, a marine alkaloid. researchgate.net

Furthermore, synthetic strategies have been developed to functionalize the benzo[c] researchgate.netrsc.orgnaphthyridine skeleton to construct tetracyclic structures, such as the pyrido[2,3,4-kl]acridone system. These structures are considered potential precursors for a range of marine alkaloids belonging to the pyridoacridine family. researchgate.net Research has also focused on synthesizing polyfunctionally substituted benzo[c] researchgate.netrsc.orgnaphthyridines that share a structural analogy with the pyrido[4,3,2-mn]acridines found within marine tetracyclic pyridoacridine alkaloids. nih.gov The value of this scaffold is underscored by its presence in several important alkaloids, as detailed in the table below.

Natural ProductClassification
AmphimedinePyridoacridine Alkaloid
SubarineBenzonaphthyridine Alkaloid
MeridinePyridoacridine Alkaloid
PerlolidineNaphthyridine Alkaloid

This table lists notable natural products containing the benzo[c] researchgate.netrsc.orgnaphthyridine core, highlighting its significance in medicinal chemistry.

The inherent reactivity of the benzo[c] researchgate.netrsc.orgnaphthyridine nucleus allows it to be readily elaborated into larger, more complex polycyclic aromatic systems. mdpi.com For instance, appropriately substituted benzo[c] researchgate.netrsc.orgnaphthyridines can undergo reactions with reagents like sodium azide (B81097) or phenyl isothiocyanate to yield novel tetracyclic systems, such as benzo[c]pyrimido[4,5,6-ij] researchgate.netrsc.orgnaphthyridines. nih.gov

Further synthetic expansions have been achieved through multi-component "on-water" reactions to produce benzo[c]pyrazolo researchgate.netrsc.orgnaphthyridine derivatives. These systems can be subjected to additional ring expansion to form even more complex benzo[c]pyrazolopyrimido researchgate.netrsc.orgnaphthyridine heterocycles. beilstein-journals.org Another advanced strategy involves a Parham-type cyclization of functionalized 4-bromobenzo[c] researchgate.netrsc.orgnaphthyridine to access the pyrido[4,3,2-mn]acridone ring system, demonstrating a novel approach to constructing intricate fused aromatic structures. beilstein-journals.org

Development of Fluorescent Probes and Optical Materials

The extended π-conjugated system inherent in the naphthyridine framework provides the foundation for significant photophysical properties. Derivatives of the 2,7-naphthyridine (B1199556) core have been successfully developed as fluorophores for designing fluorescent probes. nih.gov For example, a probe designed for thiophenol detection exhibited a remarkably large Stokes shift of 225 nm and a 240-fold enhancement in fluorescence upon binding, showcasing the scaffold's potential in sensor applications. nih.gov

The optical properties of fused polycyclic naphthyridines make them promising candidates for organic luminescence materials. rsc.org Theoretical studies based on Density Functional Theory (DFT) have also explored 2,7-naphthyridine derivatives for applications in non-linear optics, particularly for optical switching technologies. rsc.orgscispace.com The general utility of related nitrogen-containing fused aromatic systems, such as phenanthridines, as fluorescent probes further supports the potential of the benzo[c] researchgate.netrsc.orgnaphthyridine core in the field of optical materials. beilstein-journals.org

Naphthyridine Derivative TypeApplicationKey Finding/Property
2,7-NaphthyridineFluorescent ProbeLarge Stokes shift (225 nm); 240-fold fluorescence enhancement. nih.gov
Fused Polycyclic 1,6-NaphthyridineLuminescence MaterialExhibit interesting optical and electrochemical properties. rsc.org
2,7-NaphthyridineNon-Linear OpticsPotential for optical switching applications (DFT study). rsc.org

This table summarizes the applications of naphthyridine derivatives in optical materials and probes, highlighting key performance metrics and areas of research.

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms within the benzo[c] researchgate.netrsc.orgnaphthyridine scaffold act as excellent coordination sites for metal ions, making it a valuable component in ligand design. The specific arrangement of these nitrogen atoms allows the naphthyridine motif to function as a dinucleating ligand, capable of binding two metal centers in close proximity. escholarship.org

This property is exploited in the synthesis of multimetallic complexes, such as dicopper(I) systems. By holding the metal centers close together, these ligands facilitate the study of metal-metal cooperativity, which is crucial for enabling multielectron processes and activating small molecule substrates. escholarship.org The design of novel binucleating ligands based on scaffolds like 2,7-bis(2-fluorophenyl)-1,8-naphthyridine further expands the potential to create sophisticated homo- and heteromultimetallic complexes with unique reactivity. escholarship.org

Studies in Corrosion Inhibition

Nitrogen-containing heterocyclic compounds, including naphthyridine derivatives, are effective corrosion inhibitors for metals and alloys, particularly steel in acidic environments. taylorfrancis.com Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the extensive π-electron system of the aromatic rings, which interact with the vacant d-orbitals of iron atoms. researchgate.nettaylorfrancis.com

Studies on naphthyridine derivatives as corrosion inhibitors for N80 steel in hydrochloric acid have demonstrated their efficacy. researchgate.net Key findings from this research include:

Mechanism of Action: The inhibitors adsorb onto the steel surface, forming a protective barrier that blocks the active corrosion sites. researchgate.net

Inhibition Type: Potentiodynamic polarization studies reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a predominant effect on the cathodic process. researchgate.net

Adsorption Isotherm: The adsorption process of these inhibitors on the metal surface is consistent with the Langmuir adsorption isotherm model. researchgate.nettaylorfrancis.com

Effect of Substituents: The inhibition efficiency is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups (e.g., -OCH₃) enhance the inhibition performance by increasing the electron density on the molecule, thereby strengthening its adsorption onto the metal surface. researchgate.net

Inhibitor ClassMetalEnvironmentKey Findings
Naphthyridine DerivativesN80 Steel15% HClMixed-type (predominantly cathodic) inhibition; follows Langmuir adsorption. researchgate.net

This table presents research findings on the use of naphthyridine derivatives as corrosion inhibitors.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

The synthesis of the benzo[c] nih.govnih.govnaphthyridine core has been approached through various methods, including efficient one-step syntheses of polyfunctionally substituted derivatives and ruthenium-catalyzed [2+2+2] cycloaddition reactions to form related benzonaphthyridinones. nih.govresearchgate.netnih.gov However, the future development of 4-phenyl-benzo[c] nih.govnih.govnaphthyridine and its analogs hinges on the creation of more sustainable, efficient, and versatile synthetic strategies.

Future research should prioritize:

Advanced Catalytic Methods: Investigating modern synthetic techniques such as C-H activation, which would allow for the direct functionalization of the core structure, bypassing the need for pre-functionalized starting materials.

Photocatalysis and Electrochemistry: Leveraging light or electrical energy to drive reactions under mild conditions, potentially unlocking novel reaction pathways and enabling the synthesis of previously inaccessible derivatives.

Flow Chemistry: Implementing continuous flow manufacturing processes to enhance reaction control, improve safety, and allow for scalable production of the target compounds.

Targeted Synthesis of Specific 4-Phenyl-Benzo[c]nih.govnih.govnaphthyridine Derivatives with Tailored Properties

Building upon the core structure of 4-phenyl-benzo[c] nih.govnih.govnaphthyridine, the targeted synthesis of specific derivatives is a crucial next step to unlock its full potential. By strategically introducing various functional groups, the physicochemical and biological properties of the molecule can be fine-tuned for specific applications. For instance, related naphthyridine compounds have shown a range of biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com The synthesis of a focused library of derivatives could systematically probe these possibilities.

Key areas for synthetic targeting include:

Modifications of the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to alter the electronic properties and steric profile of the molecule.

Functionalization of the Benzonaphthyridine Core: Adding substituents at various positions on the fused ring system to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity.

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to improve metabolic stability or bioavailability.

Table 1: Proposed Derivatives and Their Target Properties

Derivative Proposed Substituent(s) Target Property/Application
1 4'-hydroxy or 4'-methoxy on the phenyl ring Improved aqueous solubility, potential for enhanced biological activity.
2 Trifluoromethyl group on the phenyl ring Increased lipophilicity and metabolic stability.
3 Amino or nitro group on the benzonaphthyridine core Introduction of sites for further functionalization; modulation of electronic properties.

| 4 | Halogenation (F, Cl, Br) at various positions | Altered binding interactions with biological targets; potential for use as synthetic handles. |

Advanced Mechanistic Investigations Employing Integrated Experimental and Computational Approaches

A deep understanding of the underlying reaction mechanisms is paramount for optimizing existing synthetic routes and designing new ones. For multi-step or catalyst-driven syntheses, such as the ruthenium-catalyzed cycloaddition used for related structures, a detailed mechanistic picture can lead to improved yields and regioselectivity. researchgate.netnih.gov

Future mechanistic studies should integrate:

Computational Chemistry: Utilizing Density Functional Theory (DFT) and other computational models to map reaction energy profiles, identify transition states, and predict the outcomes of different reaction conditions.

Kinetic Studies: Performing experimental kinetic analyses to determine reaction orders, activation energies, and the influence of catalyst and substrate concentrations.

Isotope Labeling: Using isotopically labeled reagents to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

In-situ Spectroscopy: Employing techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates.

Deeper Elucidation of Structure-Activity Relationships in Bioactive Derivatives

For bioactive compounds, understanding the relationship between molecular structure and biological activity (SAR) is fundamental to rational drug design. Studies on other naphthyridine derivatives have successfully used three-dimensional quantitative structure-activity relationship (3D-QSAR) models to identify key structural features responsible for their cytotoxic effects. nih.govkjpp.net A similar approach for 4-phenyl-benzo[c] nih.govnih.govnaphthyridine derivatives could accelerate the discovery of potent therapeutic agents. For example, research has shown that bulky, lipophilic groups at certain positions can be beneficial for potent activity in related scaffolds. nih.gov

A systematic SAR study would involve:

Synthesizing a diverse library of analogs with systematic variations.

Screening these compounds in relevant biological assays.

Developing computational QSAR models to correlate structural features with activity.

Table 2: Hypothetical SAR for 4-Phenyl-Benzo[c] nih.govnih.govnaphthyridine Derivatives

Position of Substitution Type of Substituent Predicted Effect on Biological Activity Rationale (Based on related compounds)
Phenyl Ring (C4) Bulky, lipophilic groups Potential increase in cytotoxicity Bulky groups at analogous positions have shown enhanced activity in other naphthyridines. nih.gov
Benzo Ring Hydrogen bond donors/acceptors Modulation of target binding affinity Specific interactions can enhance selectivity and potency.
Naphthyridine Core Small alkyl groups Potential increase in potency Methyl groups at certain positions have proven more potent in some series. nih.gov

Identification of Novel Biological Targets and Pathways for Therapeutic Development

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govmdpi.com Derivatives have been investigated as anticancer, antimicrobial, and anti-inflammatory agents. nih.govsemanticscholar.org Specifically, a compound closely related to the title molecule, 1-amino-4-phenyl-2,7-naphthyridine, exhibited cytotoxic activity against human lung tumor and breast cancer cell lines. nih.govmdpi.com

Future research should aim to:

Broad Biological Screening: Test 4-phenyl-benzo[c] nih.govnih.govnaphthyridine and its derivatives against a wide array of cancer cell lines, bacterial and fungal strains, and viral agents.

Target Identification: Utilize modern chemical biology techniques, such as affinity chromatography, proteomics, and genetic screening, to identify the specific proteins and cellular pathways that these compounds modulate.

Exploration of New Therapeutic Areas: Given the structural similarity to compounds with neurological activity, it would be prudent to investigate potential applications in neuroscience, for example, as inhibitors of monoamine oxidase (MAO) or as ligands for various CNS receptors. nih.gov

Integration of Benzo[c]nih.govnih.govnaphthyridine Architectures into Advanced Functional Materials

Beyond biomedicine, the rigid, planar, and electron-deficient nature of the benzo[c] nih.govnih.govnaphthyridine core makes it an attractive candidate for applications in materials science. Research on other novel 2,7-naphthyridine (B1199556) derivatives has revealed unexpected photophysical properties, including phosphorescence and thermally activated delayed fluorescence (TADF). rsc.org These properties are highly sought after for the development of next-generation organic electronics.

Unexplored potential in this area includes:

Organic Light-Emitting Diodes (OLEDs): The discovery of delayed fluorescence in related scaffolds suggests that 4-phenyl-benzo[c] nih.govnih.govnaphthyridine derivatives could be developed as efficient emitters in OLED displays and lighting. rsc.org The twisted molecular conformation observed in some emissive naphthyridines is a key structural feature to investigate. rsc.org

Organic Semiconductors: The extended π-conjugated system could facilitate charge transport, making these compounds suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Chemical Sensors: Functionalized derivatives could be designed to exhibit changes in their optical or electronic properties upon binding to specific analytes, forming the basis for highly sensitive and selective chemical sensors.

Q & A

Q. What are the standard synthetic routes for functionalizing 4-substituted benzo[c][2,7]naphthyridines?

The primary method involves regioselective direct ring metalation at C-5 using TMPMgCl∙LiCl at −40°C, followed by quenching with electrophiles (e.g., iodine, aldehydes, esters). This approach enables the synthesis of 5-substituted derivatives, which serve as intermediates for pyridoacridine alkaloid analogues . For example, 4-bromobenzo[c][2,7]naphthyridine (9d) undergoes metalation at C-5 with TMPMgCl∙LiCl, yielding 5-iodo or 5-ester derivatives in moderate-to-good yields (37–71%) .

Q. How is regioselectivity confirmed in metalation reactions of benzo[c][2,7]naphthyridines?

D₂O quenching experiments are used to validate regioselectivity. After metalation, deuterium incorporation at C-5 is analyzed via NMR. For instance, deuterium exchange at C-5 (observed via ¹H NMR signal reduction) confirmed >60% regioselectivity in 4-bromobenzo[c][2,7]naphthyridine metalation .

Q. What characterization techniques are critical for verifying synthetic intermediates?

Key methods include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., C-5 vs. C-4 functionalization) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for complex derivatives .
  • Mass spectrometry : Validates molecular weights of intermediates like 5-iodo-4-bromobenzo[c][2,7]naphthyridine (13) .

Advanced Research Questions

Q. Why do certain cyclization strategies fail during pyridoacridine synthesis?

Intramolecular cyclization failures, such as attempts to synthesize kuanoniamine A (3), often arise from competing side reactions (e.g., debromination) or incompatible catalysts. For example, palladium-catalyzed Heck-type reactions and radical cyclization protocols failed to yield 3 due to substrate instability under harsh conditions . Alternative approaches, like Parham-type cyclization of ester intermediates, achieved partial success (28% yield) but required optimization of magnesium exchange reagents (e.g., iPrMgCl∙LiCl) .

Q. How can contradictory data in regioselective substitution be resolved?

Contradictions in substitution outcomes (e.g., unexpected SNAr reactions at C-4) are addressed through mechanistic studies. For instance, quenching metalated intermediates with N,N-dimethylformamide unexpectedly generated amine-aldehydes instead of bromo-aldehydes. This was attributed to SNAr reactivity at C-4 under aqueous workup conditions, highlighting the need for anhydrous protocols or alternative electrophiles .

Q. What strategies improve yields in Parham-type cyclizations?

Yield optimization involves:

  • Reagent selection : Using iPrMgCl∙LiCl instead of stronger bases to minimize ester group decomposition .
  • Temperature control : Maintaining low temperatures (0°C) during bromine-magnesium exchange to prevent side reactions .
  • Substrate design : Introducing electron-withdrawing groups (e.g., nitriles) to enhance cyclization efficiency, as demonstrated in Kristensen’s cascade reactions .

Q. How are benzo[c][2,7]naphthyridines evaluated for biological activity?

Derivatives are screened using in vitro cytotoxicity assays, such as MCF7 cell line studies. For example, 1,8-naphthyridine derivatives are tested at varying concentrations (1–100 μM) to determine IC₅₀ values, with structural modifications (e.g., ester groups) enhancing activity . SAR studies reveal that electron-deficient substituents at C-5 improve antitumor potency .

Methodological Insights

Troubleshooting low yields in 5-substituted derivative synthesis

  • Optimize reaction time : Prolonged metalation (>2 hours) can degrade intermediates .
  • Electrophile compatibility : Avoid sterically hindered electrophiles (e.g., tert-butyl esters) that reduce quenching efficiency .
  • Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to isolate polar byproducts .

Designing analogues of marine pyridoacridine alkaloids

  • Scaffold diversification : Combine Suzuki cross-coupling (at C-4) with directed remote metalation (at C-5) to access amphimedine-type structures .
  • Functional group interconversion : Convert 5-methyl derivatives to aldehydes via oxidation (MnO₂) for subsequent condensations .

Overcoming limitations in radical addition protocols
Radical-based functionalization (Minisci conditions) is effective for introducing 1,3,5-trioxanyl or ethoxycarbonyl groups at C-5. However, benzoyl radicals fail due to steric hindrance. Alternative methods, such as Negishi couplings with ZnCl₂-transmetallated intermediates, provide higher regiocontrol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.